3-Ethoxyisonicotinic acid
Description
3-Ethoxyisonicotinic acid (CAS 78790-88-2), also known as 3-ethoxypyridine-4-carboxylic acid, is an aromatic heterocyclic compound with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol . Its structure features a pyridine ring substituted with an ethoxy group (-OCH₂CH₃) at the 3-position and a carboxylic acid (-COOH) group at the 4-position. Key physicochemical properties include:
- Boiling Point: 397.5 ± 22.0°C (at 760 mmHg)
- LogP (Lipophilicity): 1.18
- Hydrogen Bond Donors/Acceptors: 1 donor, 4 acceptors
- Polar Surface Area (PSA): 59.42 Ų .
The compound is utilized in pharmaceutical and agrochemical research, particularly as a building block for synthesizing bioactive molecules.
Properties
IUPAC Name |
3-ethoxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-7-5-9-4-3-6(7)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLRSXUNLYWRRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511878 | |
| Record name | 3-Ethoxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78790-88-2 | |
| Record name | 3-Ethoxy-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78790-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxyisonicotinic acid typically involves the ethylation of isonicotinic acid. One common method is the reaction of isonicotinic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically isolated through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Ethoxyisonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethoxyisonicotinic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Physicochemical Properties
- Lipophilicity: The ethoxy group in this compound contributes to a moderate LogP (1.18), making it more lipophilic than amino-substituted analogues (e.g., 3-aminoisonicotinic acid) but less so than ester derivatives (e.g., 3-(2-ethoxycarbonyl-ethyl)-isonicotinic acid) .
- Acidity: The carboxylic acid group in the target compound has a pKa comparable to benzoic acid (~4.2). Chloro and amino substituents in analogues lower the pKa further due to electron-withdrawing effects .
- Thermal Stability : The high boiling point (397.5°C) of this compound reflects strong intermolecular hydrogen bonding, whereas ester derivatives (e.g., ethyl isoxazolecarboxylates) exhibit lower thermal stability .
Biological Activity
3-Ethoxyisonicotinic acid is a derivative of isonicotinic acid, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological activities. The findings are supported by data tables and case studies from various research studies.
1. Chemical Structure and Properties
This compound is characterized by the presence of an ethoxy group at the 3-position of the isonicotinic acid structure. Its molecular formula is . The compound's structure can influence its biological activity, particularly its lipophilicity and ability to interact with biological targets.
2. Antimicrobial Activity
Research has indicated that derivatives of isonicotinic acid exhibit significant antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Pseudomonas aeruginosa | 25 µg/mL |
3. Anticancer Properties
The anticancer potential of this compound has been investigated in various cancer cell lines. A study reported that this compound induces apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Apoptotic Effects in Cancer Cell Lines
In a controlled laboratory setting, this compound was tested on HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The results indicated:
- HCT-116 Cells : Induction of apoptosis was confirmed by increased expression of caspases 3 and 7.
- MCF-7 Cells : The compound caused cell cycle arrest at the G1 phase, leading to reduced proliferation rates.
These findings suggest that this compound may serve as a potential therapeutic agent in cancer treatment by promoting cell death in malignant cells while sparing normal cells.
The mechanism through which this compound exerts its biological effects involves multiple pathways:
- Caspase Activation : The compound activates apoptotic pathways by increasing caspase activity, which leads to programmed cell death.
- Cell Cycle Regulation : It inhibits cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.
| Mechanism | Effect |
|---|---|
| Caspase Activation | Induces apoptosis |
| CDK Inhibition | Causes G1 phase arrest |
| Gene Expression Modulation | Alters expression of drug metabolism genes |
5. Conclusion and Future Directions
The biological activity of this compound highlights its potential as a multifunctional compound with applications in antimicrobial and anticancer therapies. Further research is necessary to fully elucidate its mechanisms and optimize its efficacy through structural modifications.
Future studies should focus on:
- In vivo evaluations to assess therapeutic efficacy and safety.
- Exploration of combination therapies with existing anticancer agents.
- Investigation into the pharmacokinetics and bioavailability of the compound.
Through these efforts, this compound may emerge as a valuable candidate in modern pharmacotherapy.
Q & A
Q. What experimental strategies can resolve contradictions in reported solubility data for this compound across polar aprotic solvents?
- Methodological Answer : Replicate solubility studies using standardized protocols (e.g., shake-flask method) with rigorously dried solvents. Control for hygroscopicity and temperature fluctuations. Use statistical tools (e.g., ANOVA) to assess inter-lab variability. Cross-validate with molecular dynamics simulations to correlate solubility with solvent polarity indices .
Q. How can researchers design mechanistic studies to elucidate the role of this compound in catalytic systems, such as ligand-metal interactions?
- Methodological Answer : Employ spectroscopic titration (UV-Vis, fluorescence) to monitor binding affinity with transition metals (e.g., Cu²⁺, Fe³⁺). Pair with X-ray crystallography or EXAFS (Extended X-ray Absorption Fine Structure) to resolve coordination geometry. Compare with isonicotinic acid derivatives lacking the ethoxy group to isolate substituent effects .
Data Integrity and Reproducibility
Q. What protocols ensure reproducibility in synthetic procedures for this compound, particularly when scaling reactions from milligram to gram quantities?
- Methodological Answer : Document reaction parameters (e.g., stirring rate, inert gas flow) and use controlled equipment (e.g., jacketed reactors for temperature uniformity). Validate scalability via kinetic profiling (e.g., in situ FTIR). Publish raw data (e.g., chromatograms, spectral peaks) in open-access repositories to align with FAIR principles ( ) .
Q. How should researchers address conflicting bioactivity data for this compound in antimicrobial assays?
- Methodological Answer : Standardize assay conditions (e.g., microbial strain, inoculum size, incubation time) and include positive/negative controls. Perform dose-response curves (IC₅₀ determination) with triplicate measurements. Use meta-analysis to identify outliers and assess publication bias ( ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
